molecular formula C17H20FN3O4S B2355142 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine CAS No. 869075-48-9

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine

Cat. No.: B2355142
CAS No.: 869075-48-9
M. Wt: 381.42
InChI Key: HCIZMCDTAXWHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine is a high-purity chemical reagent designed for pharmaceutical and life science research applications. This synthetic compound features a guanidine core, a group known for its strong basicity and ability to form multiple hydrogen bonds, which is strategically functionalized with a 3,4-dimethoxyphenethyl moiety and a 4-fluorobenzenesulfonyl group. The dimethoxyphenyl group is a privileged structure in medicinal chemistry, frequently found in compounds with biological activity . The incorporation of a sulfonamide group is a common strategy in drug design, often used to enhance binding affinity and metabolic stability . The specific mechanism of action and primary research applications for this compound are [awaiting confirmation/currently under investigation]. Potential research uses could include exploration as a precursor in organic synthesis, a building block for the development of novel enzyme inhibitors, or a candidate for biological screening assays. As with many research compounds containing complex aromatic systems, its properties are of significant interest for developing new chemical entities . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, storage conditions, and structural characterization data. Please contact us for specific inquiries regarding available quantity, custom synthesis, or additional analytical data.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(19)21-26(22,23)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIZMCDTAXWHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Sequential Guanidinylation-Sulfonylation

Reaction Scheme:

  • Guanidinylation of 2-(3,4-Dimethoxyphenyl)ethylamine
    • Reagents: 1H-Pyrazole-1-carboxamidine hydrochloride, triethylamine (TEA), dry tetrahydrofuran (THF).
    • Conditions: 0°C to room temperature, 12–18 hours under nitrogen.
    • Intermediate: N'-[2-(3,4-Dimethoxyphenyl)ethyl]guanidine.
  • Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
    • Reagents: 4-Fluorobenzenesulfonyl chloride, TEA, dichloromethane (DCM).
    • Conditions: 0°C, 2 hours, followed by gradual warming to room temperature.

Key Considerations:

  • The guanidine intermediate’s nucleophilicity dictates sulfonylation efficiency. Steric hindrance from the 3,4-dimethoxyphenyl group may necessitate excess sulfonyl chloride (1.5–2.0 equiv).
  • Chromatographic purification (silica gel, ethyl acetate/hexane gradient) typically yields the product in 45–60% overall yield.

Method 2: Metal-Free Carbodiimide-Mediated Synthesis

Reaction Scheme:

  • Generation of N,N-Dibromo-4-fluorobenzenesulfonamide
    • Reagents: 4-Fluorobenzenesulfonamide, bromine (Br₂), aqueous sodium hydroxide.
    • Conditions: 0°C, 30 minutes.
  • Carbodiimide Formation

    • Reagents: tert-Butyl isocyanide (t-BuNC), potassium carbonate (K₂CO₃), acetonitrile.
    • Conditions: Room temperature, 1 hour.
  • Guanidine Assembly

    • Reagents: 2-(3,4-Dimethoxyphenyl)ethylamine, K₂CO₃, acetonitrile.
    • Conditions: Reflux, 4–6 hours.

Mechanistic Insights:

  • The dibromo sulfonamide reacts with isocyanide to form a carbodiimide intermediate, which subsequently undergoes nucleophilic attack by the primary amine.
  • This method avoids transition metals, simplifying post-reaction workup. Reported yields for analogous structures range from 55–70%.

Method 3: Thiourea Desulfurization Approach

Reaction Scheme:

  • Thiourea Formation
    • Reagents: 4-Fluorobenzenesulfonamide, ammonium thiocyanate (NH₄SCN), hydrochloric acid (HCl).
    • Intermediate: 4-Fluorobenzenesulfonyl thiourea.
  • Desulfurization to Carbodiimide

    • Reagents: Mercury(II) chloride (HgCl₂), ethanol.
    • Conditions: Reflux, 3 hours.
  • Amine Coupling

    • Reagents: 2-(3,4-Dimethoxyphenyl)ethylamine, TEA, DCM.
    • Conditions: 0°C to room temperature, 12 hours.

Challenges:

  • Mercury-based desulfurization poses environmental and safety concerns, limiting industrial applicability.
  • Moderate yields (40–50%) due to competing side reactions during carbodiimide formation.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 45–60% 55–70% 40–50%
Reaction Time 14–20 hours 5–7 hours 15–18 hours
Metal Catalyst None None HgCl₂ (Step 2)
Purification Complexity Moderate Low High
Scalability Pilot-scale feasible Industrial-friendly Limited by Hg use

Optimization Opportunities:

  • Method 2 emerges as the most sustainable approach, though isocyanide handling requires specialized equipment.
  • Method 1 benefits from commercial availability of guanylating agents but suffers from lower atom economy.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-chlorophenyl)sulfonylguanidine
  • 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-bromophenyl)sulfonylguanidine
  • 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-iodophenyl)sulfonylguanidine

Uniqueness

The presence of the fluorophenyl group in N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique among similar compounds.

Biological Activity

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes various research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H22FNO4S
  • Molecular Weight : 367.44 g/mol
  • InChIKey : OARRAAUBLYNTTL-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC18H22FNO4S
Molecular Weight367.44 g/mol
InChIInChI=1S/C18H22FNO4S/c1-...

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:

  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Cytoprotective Effects : Studies demonstrate that it can protect cellular DNA and mitochondria from damage induced by carcinogens, such as 4-nitroquinoline 1-oxide (4NQO) .

1. Anticancer Potential

One significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

2. Cytotoxicity Assays

In a study assessing cytotoxic effects against human colon fibroblast cells (CCD-18Co), pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial membrane potential loss caused by exposure to 4NQO .

3. Structure-Activity Relationship (SAR)

The modification of substituents on the guanidine structure has been explored to enhance biological activity. For instance:

  • The presence of methoxy groups at specific positions on the phenyl ring contributes to increased lipophilicity and improved interaction with cellular targets.
  • Fluorine substitution enhances the compound's binding affinity to certain receptors.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Antioxidant Activity :
    • Objective : To assess the antioxidant capacity in a cellular model.
    • Findings : The compound demonstrated significant free radical scavenging activity, correlating with reduced levels of oxidative stress markers.
  • Cancer Cell Line Testing :
    • Objective : Evaluation against various cancer cell lines.
    • Results : Notable inhibition of proliferation in breast and colon cancer cell lines was observed, with IC50 values indicating potent activity.

Q & A

Synthesis & Optimization

Basic: What are the standard synthetic routes for this guanidine derivative? The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a substituted ethylamine precursor (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine. This method mirrors protocols for structurally analogous guanidines, where the sulfonyl chloride reacts with the amine to form the sulfonamide linkage .

Advanced: How can reaction conditions be optimized to improve yield and purity? Optimization may involve:

  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
  • Solvent control : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves sulfonamide byproducts .

Structural Characterization

Basic: Which analytical techniques confirm the compound’s structure?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ ~3.8 ppm, fluorophenyl signals at δ ~7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 451.15) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities? Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles, critical for confirming the guanidine core’s planarity and sulfonyl group geometry. For example, C–N bond lengths (~1.35–1.40 Å) validate resonance stabilization .

Biological Activity Profiling

Basic: What in vitro assays assess its biological potential?

  • Enzyme inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using ATP/NADH-coupled systems.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced: How are in vivo models designed to evaluate pharmacokinetics?

  • ADME studies : Radiolabeled compound administration in rodents, followed by LC-MS/MS analysis of plasma/tissue samples.
  • Dose-response : Subcutaneous injection (1–10 mg/kg) to assess bioavailability and metabolite profiling .

Analytical Challenges

Advanced: How are impurities detected and quantified during synthesis?

  • HPLC-DAD : Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm resolve sulfonic acid byproducts.
  • LC-HRMS : Identifies trace impurities (e.g., de-fluorinated analogs) via exact mass matching .

Data Contradictions

Advanced: How to reconcile conflicting reports on bioactivity?

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, serum concentration).
  • Structural validation : Confirm batch purity via ¹H NMR to rule out degradation products influencing activity .

Physicochemical Properties

Basic: How do substituents influence solubility and logP? The 3,4-dimethoxyphenyl group increases hydrophobicity (logP ~2.8), while the sulfonyl group enhances aqueous solubility (~0.5 mg/mL in PBS). Computational tools (e.g., SwissADME) predict permeability and P-gp substrate potential .

Mechanistic Studies

Advanced: What techniques elucidate its interaction with enzymes?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets.
  • Molecular docking : AutoDock Vina models hydrogen bonding between the guanidine core and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Safety & Handling

Basic: What safety protocols are recommended?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Cross-Disciplinary Applications

Advanced: Can this compound be used in material science? Its sulfonyl-guanidine motif may stabilize metal-organic frameworks (MOFs). Thermogravimetric analysis (TGA) assesses thermal stability (>200°C) for potential use in catalytic scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.